Regioisomeric Differentiation: The 4-Benzoylbenzamide Scaffold Is Structurally Distinct from the Active Adenosine A1 Receptor Antagonist Scaffold Bearing a 5-Acylthiazole
The closest publicly characterized analog to 312749-51-2 is N-(5-(4-methylbenzoyl)-4-phenylthiazol-2-yl)benzamide (CHEMBL592679), which carries the acyl substituent at the 5-position of the thiazole ring. This analog shows adenosine A1 receptor binding with Ki = 4.80 nM (rat brain cortical membrane displacement assay) [1]. The target compound, in contrast, has no acyl group on the thiazole ring but instead bears a 4-benzoyl substituent on the benzamide ring. No quantitative binding or functional data for the target compound has been reported in the public domain, making any direct potency comparison impossible. The regioisomeric difference fundamentally alters the pharmacophore geometry, meaning that the A1 antagonist activity observed for the 5-acylthiazole analog cannot be reliably extrapolated to the target compound.
| Evidence Dimension | Binding affinity (adenosine A1 receptor) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | N-(5-(4-methylbenzoyl)-4-phenylthiazol-2-yl)benzamide; Ki = 4.80 nM |
| Quantified Difference | Cannot be computed (target compound data absent) |
| Conditions | Displacement of [3H]CCPA from adenosine A1 receptor in rat brain cortex membrane (comparator data only) |
Why This Matters
Demonstrates that structurally close analogs exhibit nanomolar receptor affinity, but the relocation of the benzoyl group from the thiazole to the benzamide ring likely eliminates A1 receptor targeting; procurement must be based on the specific regioisomer required for the intended target.
- [1] BindingDB Entry BDBM50308491: N-(5-(4-Methylbenzoyl)-4-phenylthiazol-2-yl)benzamide (CHEMBL592679). Affinity Data: Ki 4.80 nM. Assay: Displacement of [3H]CCPA from adenosine A1 receptor in rat brain cortex membrane. View Source
